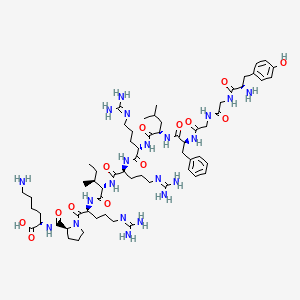

Dynorphin (1-11)

Description

Properties

CAS No. |

79985-34-5 |

|---|---|

Molecular Formula |

C63H103N21O13 |

Molecular Weight |

1362.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C63H103N21O13/c1-5-37(4)51(58(94)80-44(20-13-29-74-63(70)71)59(95)84-30-14-21-48(84)57(93)81-45(60(96)97)17-9-10-26-64)83-54(90)43(19-12-28-73-62(68)69)78-53(89)42(18-11-27-72-61(66)67)79-55(91)46(31-36(2)3)82-56(92)47(33-38-15-7-6-8-16-38)77-50(87)35-75-49(86)34-76-52(88)41(65)32-39-22-24-40(85)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,85H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H,75,86)(H,76,88)(H,77,87)(H,78,89)(H,79,91)(H,80,94)(H,81,93)(H,82,92)(H,83,90)(H,96,97)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |

InChI Key |

WZHQALIQGVYQGG-QFIUEGLPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Biosynthesis and Endogenous Processing of Dynorphin Peptides

Prodynorphin as the Precursor Protein

Prodynorphin (PDYN) is the foundational protein from which all dynorphin (B1627789) peptides are derived, along with other related opioid peptides such as leu-enkephalin and neoendorphins wikipedia.orgnih.govnih.govontosight.aigenecards.orgwikipedia.orgnih.govnih.govsinobiological.com. The gene encoding prodynorphin is located on human chromosome 20 nih.gov. The PDYN gene produces a preproprotein, which is initially synthesized with a signal peptide that is cleaved off as the protein enters the endoplasmic reticulum for folding and modification nih.govoup.com. This precursor protein, approximately 28,385 Da and consisting of 254 amino acids, is widely distributed in the central nervous system (CNS), pituitary gland, and adrenal glands nih.goviu.edu.

The prodynorphin molecule is characterized by the presence of multiple opioid peptide sequences, separated by pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg) nih.govscielo.org.mxjneurosci.orgresearchgate.netumich.edu. These basic residues serve as recognition sites for specific proteolytic enzymes, initiating the cleavage process that liberates the individual active peptides scielo.org.mxjneurosci.orgumich.educore.ac.uk. The complexity of PDYN expression is further underscored by the existence of various transcript variants, some of which may encode truncated or modified protein isoforms with potentially novel functions nih.govnih.govnih.gov.

Enzymatic Cleavage Pathways Yielding Dynorphin Fragments

The transformation of prodynorphin into mature dynorphin peptides is a sophisticated enzymatic pathway involving sequential cleavages at specific sites. This process generates a spectrum of bioactive peptides, including Dynorphin A (Dyn A), Dynorphin B (Dyn B), α-neoendorphin (α-NE), and β-neoendorphin (β-NE) wikipedia.orgwikipedia.orgnih.govcsuohio.edu. Dynorphin (1-11), a specific fragment of Dynorphin A, is generated through these pathways. The precise pattern of cleavage and the resulting peptide profile can vary significantly between different tissues and cell types nih.govnih.govcore.ac.ukcsuohio.edu.

The initial and most critical enzymatic steps in prodynorphin processing are primarily executed by prohormone convertase 2 (PC2) and carboxypeptidase E (CPE) oup.comumich.educore.ac.ukresearchgate.netnih.govkarger.comoup.combioscientifica.com.

Prohormone Convertase 2 (PC2): PC2 is a key endoprotease responsible for cleaving prodynorphin at both paired and single basic amino acid residues researchgate.netcore.ac.ukresearchgate.netnih.govkarger.comoup.com. Its action is essential for generating major dynorphin peptides such as Dynorphin A (1-17), Dynorphin B (1-13), and α-neoendorphin wikipedia.orgnih.govresearchgate.netnih.govkarger.comoup.com. Notably, PC2 plays a role in cleaving Dynorphin A (1-17) at a single arginine residue to produce Dynorphin A (1-8) researchgate.netkarger.com. PC2 is typically localized within synaptic vesicles, where it processes prodynorphin following neuronal stimulation wikipedia.org. Studies involving PC2-deficient mice have revealed a significant reduction in Dyn A (1-8), Dyn A (1-17), and Dyn B (1-13) levels, confirming PC2's critical role in dynorphin peptide production nih.gov.

Carboxypeptidase E (CPE): CPE, also known as carboxypeptidase H, functions as an exopeptidase, working in conjunction with endoproteases like PC2 oup.comumich.educore.ac.ukresearchgate.netnih.gov. CPE removes C-terminal basic amino acid residues left after endoproteolytic cleavage, thereby completing the maturation of the peptides oup.comumich.educore.ac.uknih.gov. CPE activity has also been shown to enhance PC2 processing, potentially by mitigating product inhibition from basic residue-extended peptides researchgate.net. Furthermore, CPE is involved in the sorting of prohormones and the transport of secretory vesicles, contributing to the regulated release of peptides oup.comfrontiersin.org.

While other prohormone convertases like PC1/3 and furin can also cleave prodynorphin, PC2 is recognized as the primary enzyme for the generation of many dynorphin fragments core.ac.uknih.govoup.com.

In addition to the initial processing by PC2 and CPE, a variety of other peptidases contribute to the metabolism and fine-tuning of dynorphin peptides in a region-specific manner csuohio.eduoup.comjneurosci.orgnih.govjneurosci.orgresearchgate.net. These enzymes can further cleave or degrade dynorphin fragments, influencing their stability and biological activity.

Neprilysin (Neutral Endopeptidase): Neprilysin is identified as one of the peptidases involved in the degradation of Dynorphin A jneurosci.orgnih.govresearchgate.net. Studies have indicated that inhibiting neprilysin, along with other peptidases such as aminopeptidase (B13392206) N, can elevate dynorphin A (1-17) levels and exert analgesic effects in animal models researchgate.net.

Other Peptidases: A range of other peptidases, including aminopeptidases and dipeptidyl carboxypeptidases, participate in dynorphin metabolism csuohio.edujneurosci.orgnih.govjneurosci.orgresearchgate.net. Amino peptidase N, for instance, is recognized for its role in dynorphin degradation jneurosci.orgjneurosci.org. The contribution of dipeptidyl carboxypeptidase to dynorphin A degradation appears to be less significant compared to its role in metabolizing other opioid peptides jneurosci.org. A specific "dynorphin A-17 processing enzyme" has also been characterized, capable of cleaving Dyn A-17 at a monobasic site to yield Dyn A-8 jst.go.jp.

The specific enzymatic machinery present in different brain regions or cell types dictates the final composition and abundance of dynorphin peptides.

Post-Translational Modifications of Dynorphin Fragments

Following proteolytic cleavage, dynorphin fragments can undergo further post-translational modifications that can modulate their biological functions and stability nih.gov. These modifications may include acetylation, amidation, or the addition of other chemical groups nih.gov. For example, the N-terminal tyrosine residue of Dynorphin A is critical for its interaction with opioid receptors wikipedia.orgarxiv.org. Alterations to this or other residues can impact receptor binding affinity, selectivity, and downstream signaling arxiv.orgnih.gov. While the general processing pathways are well-documented, specific post-translational modifications unique to Dynorphin (1-11) are less extensively detailed in the current search results compared to the broader processing mechanisms.

Receptor Pharmacology and Molecular Interactions of Dynorphin 1 11

Kappa Opioid Receptor (KOR) Binding and Functional Activation

Dynorphin (B1627789) (1-11) demonstrates high affinity and selectivity for the Kappa Opioid Receptor (KOR), serving as a key endogenous ligand for this receptor subtype.

Dynorphin (1-11) and its amidated counterpart, Dynorphin A (1-11)NH2, exhibit potent binding to the KOR, with dissociation constants (Ki) typically in the sub-nanomolar to low-nanomolar range. Dynorphin (1-11) has been reported to bind the KOR with a Ki of approximately 0.13 nM, and another study indicates a Ki of 0.09 nM. The amidated form, Dynorphin A (1-11)NH2, shows a Ki of 0.57 nM for the KOR.

Dynorphins are characterized by their preference for the KOR over the mu (MOR) and delta (DOR) opioid receptors. While Dynorphin (1-11) binds the KOR with high affinity, its affinity for MOR and DOR is significantly reduced. For instance, Dynorphin (1-11) exhibits negligible binding to MOR and DOR when its KOR affinity is 0.13 nM, suggesting selectivity ratios exceeding 100-fold for KOR over MOR and over 200-fold for KOR over DOR. Comparative data for Dynorphin A (1-11)NH2 indicate Ki values of 1.85 nM for MOR and 6.18 nM for DOR, yielding selectivity ratios of approximately 3.2-fold for KOR/MOR and 10.9-fold for KOR/DOR. Modifications to the dynorphin sequence, such as the [D-Pro10] substitution in Dynorphin (1-11)NH2, have been shown to enhance KOR selectivity, with one study reporting 62-fold selectivity over MOR and 233-fold selectivity over DOR for this analogue.

Table 1: Binding Affinities of Dynorphin (1-11) and Related Peptides at Opioid Receptors

| Peptide | Receptor | Affinity (Ki, nM) | Source(s) |

| Dynorphin (1-11) | KOR | 0.13 | |

| Dynorphin (1-11) | KOR | 0.09 | |

| Dynorphin A (1-11)NH2 | KOR | 0.57 | |

| Dynorphin A (1-11)NH2 | MOR | 1.85 | |

| Dynorphin A (1-11)NH2 | DOR | 6.18 |

The high affinity and selectivity of Dynorphin (1-11) for the KOR underscore its role as a primary endogenous ligand for this receptor subtype, facilitating targeted investigation of KOR-mediated signaling pathways.

Upon binding of Dynorphin (1-11) to the Kappa Opioid Receptor (KOR), a cascade of intracellular events is initiated, characteristic of G protein-coupled receptor (GPCR) signaling. The KOR, a member of the rhodopsin subfamily of GPCRs, is primarily coupled to inhibitory G proteins of the Gi/o family. This coupling triggers a variety of downstream signaling pathways, modulating neuronal excitability and function.

Activation of the KOR by Dynorphin (1-11) leads to the stimulation of Gi/o proteins. This interaction facilitates the exchange of GDP for GTP on the α-subunit of the G protein, initiating downstream signaling. The functional consequence of this G protein activation is often assessed using assays like [35S]GTPγS binding, which measures the receptor's ability to stimulate GTP binding to G proteins. Dynorphin peptides, including Dynorphin (1-11) and its related forms, have been demonstrated to be potent full agonists in these assays, indicating robust G protein coupling. For instance, Dynorphin (1-13)NH2 showed an EC50 of approximately 4.19 nM in [35S]GTPγS binding assays. Dynorphin A is also described as a potent agonist in activating KOR and stimulating [35S]GTPγS binding. Dynorphin peptides, in general, are potent stimulators of G protein signaling via KOR. It is noteworthy that dynorphin peptides can exhibit promiscuous G protein signaling, potentially activating other opioid receptors in certain endogenous contexts.

Table 2: G Protein Activation by Dynorphin Peptides at KOR

| Peptide | Assay Type | Receptor | EC50 (nM) | Source(s) |

| Dynorphin (1-13)NH2 | [35S]GTPγS Binding | KOR | 4.19 | |

| Dynorphin A | [35S]GTPγS Binding | KOR | Potent agonist | |

| Dynorphin peptides | [35S]GTPγS Binding | KOR | Potent stimulator |

A primary downstream effect of Gi/o protein activation by KOR is the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, KOR activation leads to a decrease in intracellular cAMP levels. Studies using guinea pig cerebellum membranes, rich in KOR, demonstrated that dynorphin analogs, including Dynorphin A and D-Pro10-dynorphin(1-11), potently inhibited adenylyl cyclase with IC50 values in the range of 0.03-0.05 µM. Dynorphin A-activated KOR has also been shown to induce cAMP signaling from intracellular compartments, such as lysosomes, suggesting a complex spatial regulation of signaling pathways.

Table 3: Adenylyl Cyclase Inhibition by Dynorphin Peptides at KOR

| Peptide | Assay Type | Receptor | IC50 (µM) | Source(s) |

| Dynorphin A | Adenylyl Cyclase Inhibition | KOR | 0.03–0.05 | |

| D-Pro10-dynorphin(1-11) | Adenylyl Cyclase Inhibition | KOR | 0.03–0.05 |

KOR activation, mediated by the βγ subunits of the Gi/o protein, also leads to the modulation of ion channels, notably increasing the conductance of G-protein gated inwardly rectifying potassium channels (Kir3 family), also known as GIRK channels. This activation results in an outward flow of potassium ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability and neurotransmitter release. Dynorphin release, particularly during stress, can activate KOR, leading to downstream signaling cascades that include the activation of p38 MAPK, which in turn phosphorylates Kir3.1 subunits. This phosphorylation can alter channel function and contribute to receptor desensitization.

Following agonist binding and G protein activation, the KOR undergoes phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestin proteins. The recruitment of β-arrestins to the KOR is a critical step that uncouples the receptor from G proteins, leading to receptor desensitization. Furthermore, β-arrestin binding facilitates the internalization of the KOR from the cell surface into intracellular compartments, a process typically mediated by clathrin and dynamin. While Dynorphin A and Dynorphin B both induce KOR internalization, they direct the receptor to distinct endosomal pathways, with Dynorphin A promoting localization to late endosomes and degradation, and Dynorphin B favoring recycling endosomes. This differential trafficking suggests that the specific dynorphin peptide can fine-tune the duration and location of KOR signaling. Dynorphin A and [D-Pro10]dyn(1-11)-NH2 have been shown to interact with β-arrestin 2 with pEC50 values of 7.74 and 8.07, respectively.

Table 4: β-Arrestin Recruitment by Dynorphin Peptides at KOR

| Peptide | Assay Type | Receptor | pEC50 | Source(s) |

| Dynorphin A | β-Arrestin 2 Interaction | KOR | 7.74 | |

| [D-Pro10]dyn(1-11)-NH2 | β-Arrestin 2 Interaction | KOR | 8.07 |

Compound List:

Dynorphin (1-11)

Dynorphin A

Dynorphin B

Alpha-neoendorphin

Big dynorphin

[D-Pro10]Dynorphin(1-11)

Dynorphin A (1-11)NH2

U-69,593

Nor-binaltorphimine

[Dmt1,Tic2]dyn(1-11)-NH2

Arodyn

Helianorphin-19

CSD-CH2(1,8)-OH

CSD-CH2(1,10)-OH

CSD-ace(1,8)-OH

Dynorphin (1-13)NH2

D-Pro10-dynorphin(1-11)

U50,488H

Zyklophin

ML-190

Dyn A8

Dyn A17

Dyn B13

ɑ-neoendorphin

G Protein-Coupled Receptor (GPCR) Signaling Transduction

Ligand-Directed Biased Agonism and Functional Selectivity

The concept of biased agonism posits that ligands can preferentially activate specific signaling pathways downstream of a receptor, leading to distinct functional outcomes. Dynorphin (1-11), like other dynorphin peptides, has been investigated for its potential to exhibit functional selectivity. Studies suggest that modifications to the dynorphin scaffold can influence its signaling bias, potentially favoring G protein activation over β-arrestin recruitment, or vice versa frontiersin.orgunc.eduresearchgate.net. While dynorphin A itself is generally considered a G protein-biased agonist at the KOR, the specific signaling profile of Dynorphin (1-11) in terms of bias across different opioid receptor subtypes and their associated downstream effectors continues to be an area of research interest frontiersin.orgnih.gov. Understanding these differential signaling capabilities is crucial for developing therapeutic strategies that leverage specific dynorphin-mediated pathways while minimizing unwanted side effects.

Interactions with Mu (MOR) and Delta (DOR) Opioid Receptors

Differential Efficacy and Potency

Dynorphin (1-11) demonstrates varying degrees of efficacy and potency across the three main opioid receptor types. It is a potent agonist at the KOR, with reported IC50 values in the low nanomolar range for inhibiting adenylyl cyclase nih.gov. Its affinity for MOR and DOR is generally lower, indicating a preference for KOR. For instance, [D-Pro10]dynorphin (1-11) has demonstrated a Ki value of 0.13 nM at the KOR, while its interactions with MOR and DOR are less pronounced medchemexpress.com. Research comparing Dynorphin (1-11) to other dynorphin fragments indicates that while Dynorphin A (1-11) and Dynorphin A (1-13) are potent KOR agonists, their relative potencies and efficacies at MOR and DOR can differ, contributing to their unique pharmacological signatures nih.govnih.gov.

Table 1: Relative Potency of Dynorphin (1-11) at Opioid Receptors

| Receptor Type | Relative Potency (Example Data) | Source |

| Kappa (KOR) | High (e.g., IC50 ~ 0.03-0.05 µM) | nih.gov |

| Mu (MOR) | Lower | nih.govimrpress.comresearchgate.netresearchgate.net |

| Delta (DOR) | Lower | nih.govimrpress.comresearchgate.netresearchgate.net |

Note: Specific quantitative data for MOR and DOR potency for Dynorphin (1-11) is less consistently reported in the provided snippets compared to KOR, but general lower affinity is indicated.

Opioid Receptor Heterodimerization

The formation of receptor heteromers, where two different opioid receptor subtypes associate, can significantly alter ligand binding, signaling, and functional outcomes. While direct evidence specifically detailing Dynorphin (1-11)'s role in inducing or interacting with MOR-DOR heterodimers is not extensively detailed in the provided snippets, the broader field of opioid receptor pharmacology acknowledges that opioid receptor heterodimerization is a mechanism that can modulate the effects of various opioid peptides, including dynorphins jpp.krakow.pl. Future research may further elucidate Dynorphin (1-11)'s specific involvement in such complex receptor architectures.

Non-Opioid Receptor-Mediated Actions and Mechanisms

Beyond its primary interactions with opioid receptors, Dynorphin (1-11) and related dynorphin peptides have been shown to engage with non-opioid receptor systems, contributing to their diverse physiological and pathophysiological roles nih.govimrpress.comnih.gov. These non-opioid actions are particularly relevant in contexts of neurological injury and disease.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Dynorphin (1-11), along with other dynorphin fragments, can interact with the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system nih.govimrpress.comnih.govkarger.com. These interactions are often characterized as non-opioid mechanisms. Research indicates that dynorphins can modulate NMDA receptor function, potentially influencing calcium influx and neuronal excitability nih.govimrpress.comkarger.com. For instance, studies have suggested that dynorphin A (1-13) and its analogs, including [D-Pro10]dynorphin (1-11), can affect NMDA receptor-mediated signaling, and these effects are often insensitive to naloxone, an opioid antagonist karger.com. The exact nature of this interaction, whether facilitatory or inhibitory, can depend on the specific dynorphin fragment, the NMDA receptor subunit composition, and the cellular context nih.govimrpress.comkarger.com.

Bradykinin (B550075) Receptor Activation and Associated Signaling Pathways

Information regarding Dynorphin (1-11)'s direct activation of bradykinin receptors or its modulation of associated signaling pathways is not explicitly detailed within the provided search results. The snippets focus primarily on opioid receptor interactions and NMDA receptor modulation. Therefore, specific research findings or data tables related to Dynorphin (1-11)'s effects on bradykinin receptors cannot be generated from the current information.

Involvement of Protein Kinase A (PKA) Pathways

The signaling cascade initiated by Dynorphin A's interaction with bradykinin receptors involves the Protein Kinase A (PKA) pathway. Evidence suggests that this non-opioid mechanism is PKA-dependent. In experiments investigating the effect of dynorphin A2–13 on F-11 cells, the PKA inhibitor H89 was found to completely block the dynorphin-induced activation of bradykinin receptors and subsequent VSCC activity u-tokyo.ac.jp.

This indicates that the pathway from bradykinin receptor activation to VSCC modulation by dynorphin A proceeds through a PKA-dependent mechanism. Modulation of VSCCs by G-proteins and protein kinases, including PKA, is a well-documented phenomenon in neuronal tissues, where the cAMP-PKA pathway can augment calcium currents u-tokyo.ac.jpnih.gov.

Other Putative Non-Opioid Interactions

Beyond its effects on bradykinin receptors and VSCCs, Dynorphin (1-11) and related dynorphins engage in several other non-opioid interactions. These mechanisms contribute to their diverse biological effects, including neurotoxicity, modulation of inflammatory responses, and potential roles in neurodegenerative processes.

NMDA Receptor Interactions: Dynorphins have been implicated in activating NMDA receptors, a class of glutamate (B1630785) receptors critical for synaptic plasticity and excitotoxicity. Dynorphin A has been shown to directly interact with NMDA receptors, leading to intracellular calcium overload and the generation of nitric oxide (NO) via the NOS/NO pathway. This interaction is proposed to strengthen neuropathic pain and is reversed by NMDA receptor blockers, suggesting a distinct non-opioid mechanism nih.govspringermedizin.de.

Cell-Penetrating Peptide (CPP) Activity: Research suggests that certain dynorphins, including Dynorphin A and "big dynorphin," possess characteristics of cell-penetrating peptides. They can translocate across the plasma membrane into cells, where they are predominantly found in the cytoplasm, often associated with the endoplasmic reticulum. This intracellular localization suggests potential interactions with intracellular targets, independent of cell surface receptors ki.se.

Modulation of Inflammatory Pathways: Dynorphins have also been linked to the modulation of inflammatory signaling. Studies indicate that dynorphin fragments can influence the release of pro-inflammatory cytokines like IL-1β and TNF-α, sometimes through kappa opioid receptor-dependent pathways, but also via mechanisms that are not blocked by naloxone, suggesting non-opioid components uq.edu.auuq.edu.au. For instance, dynorphin has been shown to induce histamine (B1213489) release from mast cells and plasma extravasation, effects that were not antagonized by naloxone ki.se. Furthermore, activation of p38 MAPK pathways by dynorphins has been observed, which can be linked to pain and neuroinflammation through non-opioid mechanisms wikipedia.orgnih.gov.

These varied interactions underscore the multifaceted nature of Dynorphin (1-11)'s biological activity, extending beyond its classical opioid receptor roles to encompass significant non-opioid signaling pathways.

Structure Activity Relationships Sar of Dynorphin 1 11 and Its Analogues

Chemical Modifications and Their Pharmacological Impact

D-Amino Acid Substitutions and Chiral Effects

The substitution of L-amino acids with their D-isomers at various positions within the Dynorphin (B1627789) (1-11) sequence has been a key strategy to probe the peptide's bioactive conformation and to develop analogues with altered receptor affinity, selectivity, and efficacy. These substitutions introduce conformational constraints and can influence the peptide's susceptibility to enzymatic degradation.

Substitution of glycine (B1666218) at position 2 with a D-alanine has been shown to reduce the potency of dynorphin-(1-11). pnas.org In other analogues, a D-alanine substitution at position 3 ([D-Ala³]Dyn A-(1-11)NH₂) did not significantly alter kappa opioid receptor (KOR) affinity compared to the parent peptide but markedly decreased mu receptor affinity, resulting in a highly κ-selective ligand. acs.org In contrast, introducing a D-aspartate at the same position led to a significant 100-fold and 200-fold decrease in affinity for κ and μ receptors, respectively. acs.org

Systematic D-amino acid substitutions have also been explored to develop antagonists. The introduction of D-tryptophan at various positions has led to analogues with antagonist properties. nih.gov Specifically, analogues such as [D-Trp²,⁸,D-Pro¹⁰]-, [D-Trp⁵,⁸,D-Pro¹⁰]-, and [D-Trp²,⁴,⁸,D-Pro¹⁰]dynorphin(1-11) have demonstrated weak, non-selective antagonist activity at the kappa receptor. nih.gov

Further studies on [des-Arg⁷]Dyn A analogues revealed that replacing Ile⁸ with D-Ala⁸, and both Ile⁸ and Pro¹⁰ with D-Ala⁸ and D-Pro¹⁰, respectively, resulted in a significant loss of binding affinity at the KOR. nih.gov Interestingly, a single D-amino acid substitution at the N-terminus of certain dynorphin A analogues was tolerated, whereas a double substitution with D-isomers at positions Phe⁴ and Arg⁶ or Phe⁴ and Leu⁵ completely abolished affinity for bradykinin (B550075) receptors, indicating the critical role of chirality in receptor recognition. acs.org

Table 1: Effects of D-Amino Acid Substitutions on Dynorphin (1-11) Analogue Activity

| Analogue | Substitution(s) | Receptor Target | Observed Effect | Reference |

|---|---|---|---|---|

| [D-Ala²]dynorphin-(1-11) | Gly² → D-Ala² | Opioid Receptors | Reduced potency | pnas.org |

| [D-Ala³]Dyn A-(1-11)NH₂ | Gly³ → D-Ala³ | KOR, MOR | Increased κ-selectivity | acs.org |

| [D-Asp³,...]Dyn A-(1-11)NH₂ | Gly³ → D-Asp³ | KOR, MOR | Decreased affinity for κ and μ receptors | acs.org |

| [D-Trp²,⁸,D-Pro¹⁰]dynorphin(1-11) | Trp², Trp⁸, Pro¹⁰ → D-isomers | KOR | Weak antagonist activity | nih.gov |

| [D-Ala⁸,...][des-Arg⁷]Dyn A-(1-11) | Ile⁸ → D-Ala⁸ | KOR | Large loss of binding affinity | nih.gov |

| [D-Ala⁸,D-Pro¹⁰,...][des-Arg⁷]Dyn A-(1-11) | Ile⁸ → D-Ala⁸, Pro¹⁰ → D-Pro¹⁰ | KOR | Large loss of binding affinity | nih.gov |

N-Methylation and Stability Enhancement

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a common strategy to enhance the metabolic stability of peptides by protecting them from enzymatic cleavage. This modification can also influence receptor affinity and selectivity by altering the peptide's conformational flexibility and hydrogen bonding capacity.

In the context of dynorphin A analogues, N-methylation has been shown to be a valuable tool for increasing stability. acs.org For instance, when Phe⁴ and Leu⁵ were substituted with their N-methylated counterparts in [des-Arg⁷]-Dyn A-(4-11) analogues, the resulting ligands (20 and 21) showed a loss in binding affinity for bradykinin receptors. acs.org However, these N-methylated analogues were found to be stable, similar to their D-amino acid substituted counterparts. acs.org This suggests that while N-methylation can decrease receptor affinity in some cases, it effectively enhances the peptide's resistance to degradation in rat plasma. acs.org The increased stability is attributed to the steric hindrance provided by the methyl group, which shields the peptide bond from proteolytic enzymes.

Table 2: Effect of N-Methylation on [des-Arg⁷]-Dyn A-(4-11) Analogue Properties

| Analogue | Modification | Receptor Affinity (IC₅₀) | Stability | Reference |

|---|---|---|---|---|

| 20 | NMePhe⁴ | 870 nM | Stable | acs.org |

C-Terminal Modifications (e.g., Methyl Esterification, Amidation)

Modifications at the C-terminus of Dynorphin (1-11), such as methyl esterification and amidation, can significantly impact the peptide's opioid activity and receptor selectivity. These changes alter the charge and polarity of the C-terminal end, which can influence interactions with the receptor binding pocket.

C-terminal amidation is another common modification. For example, the analogue [Pro³]Dyn A(1-11)-NH₂ exhibits high affinity (Kᵢ = 2.4 nM) and over 2000-fold selectivity for the κ-opioid receptor. acs.orgnih.gov This highlights the positive impact of C-terminal amidation on the binding properties of this particular analogue. Further modifications to the C-terminal "address" domain of [N-benzylTyr¹]Dyn A-(1-11)NH₂ resulted in increased KOR affinity for all linear analogues, although it did not affect their efficacy. nih.govacs.org These findings underscore the importance of the C-terminus in modulating the affinity of dynorphin analogues for the KOR. nih.gov

Table 3: Impact of C-Terminal Modifications on Dynorphin Analogue Activity

| Analogue | C-Terminal Modification | Observed Effect | Reference |

|---|---|---|---|

| Dynorphin-(1-12), -(1-10), -(1-9), -(1-8), -(1-7) | Methyl Esterification | Enhanced potency | pnas.org |

| Dynorphin-(1-11) | Methyl Esterification | No significant change in IC₅₀ | pnas.org |

| [Pro³]Dyn A(1-11)-NH₂ | Amidation | High affinity and selectivity for KOR | acs.orgnih.gov |

Development of Agonists and Antagonists

The development of potent and selective agonists and antagonists for the kappa opioid receptor (KOR) based on the Dynorphin (1-11) scaffold has been a major focus of medicinal chemistry research. frontiersin.orgufl.edu These efforts aim to create therapeutic agents for conditions such as pain, addiction, and mood disorders. frontiersin.orgmdpi.com

Agonist Development:

Efforts to develop KOR agonists have focused on modifying the Dynorphin A sequence to improve stability and selectivity. frontiersin.org Rational, iterative design has led to a series of potent, selective, and metabolically stable peptides derived from dynorphin 1-7. frontiersin.org N-terminal monoalkylation of [D-Pro¹⁰]dynorphin A-(1-11) has produced some of the most κ-selective opioid peptides. acs.org For instance, N-allyl and N-cyclopropylmethyl (CPM) analogues were found to be potent agonists in the guinea pig ileum assay. acs.org Cyclization has also been employed to create potent agonists. Cyclic Dyn A-(1-11)NH₂ analogues synthesized using ring-closing metathesis exhibited low nanomolar binding affinity for KOR and acted as full or nearly full agonists. nih.gov

Antagonist Development:

The conversion of dynorphin's agonist activity into antagonist activity has been achieved through various structural modifications. researchgate.net One approach involves the deletion of the N-terminal amino group in analogues containing an N-terminal 2',6'-dimethyltyrosine (Dmt) residue. acs.org For example, [Dhp¹]Dyn A(1-11)-NH₂, which lacks the N-terminal amino group, displayed potent κ antagonist activity. acs.org The analogue [(2S)-Mdp¹]Dyn A(1-11)-NH₂ (dynantin) was found to be a highly potent and selective κ antagonist. researchgate.net

Cyclization has also been instrumental in developing KOR antagonists. ufl.edu The cyclic analogue zyklophin, [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11)NH₂, is a KOR-selective antagonist that is active in vivo after systemic administration. nih.govufl.eduresearchgate.net Another strategy involves the introduction of D-amino acids, as seen in analogues like [D-Trp²,⁸,D-Pro¹⁰]dynorphin(1-11), which showed weak antagonist properties. nih.gov Recently, a stable and potent KOR antagonist, CSD-CH₂(1,8)-NH₂, was developed using peptide stapling, demonstrating approximately 1000-fold improved selectivity for KOR over μ- and δ-opioid receptors. acs.orgnih.gov

Table 4: Examples of Developed Dynorphin (1-11) Agonists and Antagonists

| Analogue | Type | Key Modification(s) | Receptor Activity | Reference |

|---|---|---|---|---|

| N-allyl[D-Pro¹⁰]Dyn A-(1-11) | Agonist | N-terminal mono-alkylation, D-Pro¹⁰ | Potent κ-agonist | acs.org |

| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ | Agonist | Cyclization via ring-closing metathesis | Potent, full κ-agonist | nih.gov |

| [Dhp¹]Dyn A(1-11)-NH₂ | Antagonist | Deletion of N-terminal amino group | Potent κ-antagonist | acs.org |

| [(2S)-Mdp¹]Dyn A(1-11)-NH₂ (dynantin) | Antagonist | (2S)-Mdp¹ substitution | Highly potent and selective κ-antagonist | researchgate.net |

| Zyklophin | Antagonist | N-benzylation, Cyclization (D-Asp⁵, Dap⁸) | Selective KOR antagonist | nih.govufl.eduresearchgate.net |

Neurobiological Roles and Physiological Effects of Dynorphin 1 11 in Animal Models

Regulation of Emotional States and Stress Responses

Stress-Induced Behavioral Alterations

The dynorphin (B1627789) system is intrinsically linked to the body's response to stress, influencing a range of behavioral outcomes in animal models. Activation of the dynorphin/KOR system has been shown to be both necessary and sufficient for stress-induced behavioral responses associated with anxiety, depression, and drug-seeking behaviors nih.govnih.gov. Stress can trigger dynorphin release, which in turn can modulate mood states and contribute to aversive experiences nih.govnih.govjneurosci.org.

Studies utilizing various stress paradigms, such as forced swim stress and inescapable footshock, have demonstrated that stress can induce aversive behaviors that are mediated by the dynorphin/KOR system. For instance, the development of place aversion following footshock stress in mice was blocked by kappa-opioid receptor antagonists and was absent in mice genetically engineered to lack dynorphin jneurosci.org. Similarly, corticotropin-releasing factor (CRF), a key stress mediator, produces place aversion that is also attenuated by dynorphin gene deletion or KOR antagonism, suggesting a critical link between CRF and dynorphin in mediating the dysphoric components of stress jneurosci.org.

Furthermore, dynorphin administration has been shown to alleviate stress-induced behavioral impairments. Dynorphin A (1-13), a potent fragment, attenuated repeated stress-induced escape failures in mice, an effect that was reversed by a KOR antagonist medchemexpress.com. Neurochemically, stress-induced changes in the amygdala, such as an altered 5-hydroxyindoleacetic acid (5-HIAA) to serotonin (B10506) (5-HT) ratio, were reversed by dynorphin A (1-13) administration, suggesting a role in regulating stress-related neurochemical pathways medchemexpress.com.

Table 1: Stress-Induced Aversion and Dynorphin System Manipulation in Mice

| Group | Place Aversion (Time in Aversive Compartment, %) |

| Wild-type (WT) + Shock | Significantly higher than controls |

| WT + Shock + KOR Antagonist (norBNI) | Not significantly different from controls |

| Dynorphin Knockout (Pdyn-/-) + Shock | Not significantly different from controls |

Note: Data represents typical findings from studies investigating stress-induced aversive behaviors. jneurosci.org

Table 2: Dynorphin A (1-13) Effects on Stress-Induced Escape Failures

| Group | Escape Failures (Number) |

| Control (No Stress) | Low |

| Stress (Footshock) | High |

| Stress + Dynorphin A (1-13) | Reduced |

| Stress + Dynorphin A (1-13) + KOR Antagonist | Increased (approaching stress group) |

Note: This table illustrates the effect of Dynorphin A (1-13) and KOR antagonism on escape behavior following stress. medchemexpress.com

Involvement in Pain Modulation and Nociception

Dynorphins, including Dynorphin (1-11) and its related fragments, exert multifaceted effects on pain signaling and nociception, acting through both opioid and non-opioid receptor mechanisms.

Antinociceptive Actions

Dynorphin A, when administered centrally (intracerebroventricularly or intrathecally), has demonstrated potent and long-lasting analgesic effects in various animal pain models. It can inhibit nociceptive behaviors, such as acetic acid writhing, in a dose-dependent manner dovepress.comjst.go.jp. Studies have shown that dynorphin A can synergistically enhance the analgesic effects of mu-opioid receptor (MOR) agonists jst.go.jp. The binding of dynorphin A to the kappa-opioid receptor (KOR) is associated with antinociception and can lead to a reduction in intracellular calcium levels, thereby regulating cellular excitability oup.com.

Table 3: Comparative Anti-writhing Activity of Opioid Peptides

| Compound | ED50 (μ g/mouse ) |

| Dynorphin A (1-13) | 2-30 |

| Morphine (MOR) | Potent |

| β-endorphin | Most potent |

| Met-enkephalin | Weak |

Note: ED50 represents the dose required to produce 50% of the maximal anti-writhing effect. Values for Dynorphin A (1-13) indicate a range observed in dose-response studies. jst.go.jp

Hyperalgesia and Neuropathic Pain Mechanisms

Paradoxically, dynorphins can also promote pain and hypersensitivity, particularly through non-opioid receptor pathways, contributing to hyperalgesia and neuropathic pain states dovepress.commdpi.com. Elevated levels of dynorphin in the spinal cord are observed in various chronic pain conditions, including neuropathic pain and opioid-induced hyperalgesia mdpi.comnih.govpsu.edu.

A key mechanism involves dynorphin's interaction with bradykinin (B550075) receptors (B1 and B2). Dynorphin can induce calcium influx in sensory neurons by activating these receptors, leading to hyperalgesia. Blockade of spinal bradykinin receptors has been shown to reverse established neuropathic pain, especially when endogenous dynorphin levels are elevated researchgate.netu-tokyo.ac.jpjci.org. Furthermore, dynorphin can potentiate allodynia and hyperalgesia via N-methyl-D-aspartate (NMDA) receptors dovepress.com. Intrathecal administration of dynorphin A (1-17) can elicit long-lasting mechanical allodynia, mimicking aspects of neuropathic pain psu.edu. Spinal dynorphin can also stimulate the release of excitatory neuropeptides, such as CGRP, from primary afferent neurons, further contributing to pro-nociceptive signaling painphysicianjournal.com.

Table 4: Dynorphin A (1-17) Induced Mechanical Allodynia Duration

| Treatment | Allodynia Duration (Days) |

| Single Intrathecal Injection of Dynorphin A (1-17) | >100 |

Note: This data highlights the long-lasting nature of allodynia induced by dynorphin A (1-17) in animal models. psu.edu

Excitatory Neurotransmitter Release (e.g., Glutamate)

Dynorphins play a significant role in modulating the release of excitatory neurotransmitters, most notably glutamate (B1630785). Dynorphin peptides can increase glutamate availability and potentiate glutamate excitotoxicity oup.comphysiology.org. In the hippocampus, dynorphins have been shown to inhibit presynaptic glutamate release via KOR activation jneurosci.org, while in other contexts, they can enhance glutamate release at presynaptic sites ucl.ac.uk.

Dynorphin's interaction with NMDA receptors is a critical aspect of its pro-nociceptive effects. Dynorphin can directly bind to the NMDA receptor complex, leading to excitatory responses that contribute to nociception and neurotoxicity psu.edunih.govimrpress.com. Studies have shown that dynorphin A (1-13) can increase extracellular levels of excitatory amino acids through a non-opioid mechanism and that this effect is mediated via NMDA receptors karger.com. This interaction with glutamate signaling is implicated in various pathological conditions, including auditory dysfunction and potentially neurodegenerative processes oup.comphysiology.orgtinnitusjournal.com.

Table 5: Dynorphin A (1-13) Effects on Amygdala Neurochemistry Post-Stress

| Group | 5-HIAA/5-HT Ratio |

| Control (No Stress) | Baseline |

| Stress (Footshock) | Increased |

| Stress + Dynorphin A (1-13) | Reversed to baseline |

Note: This table illustrates the impact of Dynorphin A (1-13) on stress-induced alterations in amygdala serotonin metabolism. medchemexpress.com

Neuroendocrine System Regulation

Dynorphins are involved in the regulation of the neuroendocrine system, influencing the release of hormones and modulating physiological responses. Dynorphin has been shown to regulate neuronal excitability, which can, in turn, affect endocrine function nih.gov. Specifically, dynorphin A (1-13) has been observed to evoke a significant increase in plasma immunoreactive adrenocorticotropin (ACTH) and cortisol in fetal animals karger.com. This effect appears to be mediated through NMDA receptors, as it is attenuated by NMDA receptor antagonists, and is also subject to negative feedback regulation by dexamethasone (B1670325) karger.com.

The dynorphin system is also implicated in the regulation of glucose homeostasis. Dynorphin A has been shown to modulate alpha-cell glucagon (B607659) secretion, a process critical for maintaining blood glucose levels nih.gov. Furthermore, dynorphin A fragments can influence sympathetic nervous system activity, dampening increases in blood pressure and heart rate, with dynorphin-deficient mice exhibiting increased sympathetic activation nih.gov. Dynorphins are recognized as important mediators within the broader neuro-endocrine-immune network, interacting with opioid receptors on immune cells and influencing immune function mdpi.com.

Fluid Homeostasis

While direct and extensive evidence specifically linking Dynorphin (1-11) to the regulation of fluid homeostasis is limited in the provided search results, the broader dynorphin system is known to interact with pathways that influence physiological balance. Dynorphin's role in regulating body fluid homeostasis is an area that may warrant further investigation, particularly concerning its influence on systems like the renin-angiotensin system (RAS) which are critical for blood pressure and fluid balance nih.gov. Research into central regulation of body fluid homeostasis has been conducted by groups studying Noda and Matsuda, which may provide indirect context, but specific links to dynorphin peptides are not detailed in the provided snippets titech.ac.jp.

Compound List:

Dynorphin (1-11)

Dynorphin A (1-13)

Dynorphin A (1-17)

Dynorphin A (2-13)

Dynorphin A (2-17)

Dynorphin B (1-13)

Dynorphin A (1-5) (Leu-enkephalin)

Dynorphin A (3-13)

Dynorphin A (13-17)

Dynorphin A (1-6)

Dynorphin A (1-7)

Dynorphin A (1-9)

Dynorphin A (1-10)

Prodynorphin (PDYN)

Kappa Opioid Receptor (KOR)

Mu Opioid Receptor (MOR)

Delta Opioid Receptor (DOR)

Glutamate (GLU)

N-methyl-D-aspartate (NMDA)

Bradykinin receptors (B1/B2)

Corticotropin-releasing factor (CRF)

Urocortin III

Serotonin (5-HT)

5-hydroxyindoleacetic acid (5-HIAA)

Calcitonin Gene-Related Peptide (CGRP)

Substance P

Prostaglandin E2

Influence on Cardiovascular System Physiology

Dynorphins exert significant influence over cardiovascular regulation, impacting heart function, blood pressure, and the sympathetic nervous system. Their presence and activity within the cardiovascular system have been investigated through various animal models, revealing both direct and indirect mechanisms of action.

Cardioprotective Effects

Dynorphins have demonstrated cardioprotective properties in certain experimental contexts. Dynorphin A, a key member of this peptide family, has been identified as cardioprotective in animal models. Specifically, longer fragments such as Dynorphin A (1-17) and Dynorphin A (1-13) have been shown to attenuate sympathetic nervous system-induced increases in blood pressure and heart rate nih.gov. While direct studies on Dynorphin (1-11) specifically detailing its cardioprotective effects are less prevalent in the reviewed literature, the broader findings on Dynorphin A fragments suggest a potential role in maintaining cardiovascular homeostasis under stress nih.gov. Research into epoxyeicosatrienoic acids (EETs) has also implicated opioid receptors, including the kappa opioid receptor (KOR), in mediating cardioprotective effects against myocardial infarction in rat models. Although some studies suggest that specific kappa-ligand antibodies might not block EET-induced protection, the general involvement of the opioid system, which includes dynorphins, in these protective mechanisms is acknowledged nih.gov.

Sympathetic Nervous System Modulation

Dynorphins play a critical role in modulating the sympathetic nervous system's activity, which directly impacts cardiovascular function. Dynorphin A (1-17) and Dynorphin A (1-13), when administered centrally, have been observed to dampen sympathetic-induced elevations in blood pressure and heart rate in conscious rats nih.govcdnsciencepub.com. Furthermore, animal models lacking dynorphins exhibit increased sympathetic activation, underscoring the peptide's endogenous role in regulating this system nih.gov. Dynorphin is recognized as a ligand for the kappa opioid receptor (KOR), and its activity at these receptors influences sympathetic nervous system modulation researchgate.net. Dynorphin-like immunoreactivity has also been detected within sympathetic ganglia in rodents, indicating its presence and potential function within the peripheral autonomic nervous system nih.gov.

Table 1: Effects of Dynorphin Fragments on Cardiovascular Parameters in Animal Models

| Dynorphin Fragment | Administration Route | Effect on Blood Pressure (BP) | Effect on Heart Rate (HR) | Citation |

| Dynorphin A (1-17) | Central | Dampens sympathetic-induced increase | Dampens sympathetic-induced increase | nih.gov |

| Dynorphin A (1-13) | Central | Dampens sympathetic-induced increase | Dampens sympathetic-induced increase | nih.gov |

| Dynorphin A (1-13) | Intracerebroventricular (i.c.v.) | Dose-dependent decrease | Dose-dependent decrease | cdnsciencepub.com |

Myocardial Signaling and Differentiation

Dynorphins and their receptors are involved in signaling pathways within the heart muscle. The kappa opioid receptor (KOR) is localized in the nuclei and sarcoplasmic reticulum of cardiomyocytes. Activation of KOR by dynorphins has been shown to increase cardiomyocyte contractility nih.gov. Moreover, KOR and delta-opioid receptors (DOP) expression levels are elevated during the differentiation of mouse embryonic stem cells into cardiomyocytes nih.gov. Dynorphin B, another prodynorphin-derived peptide, has been shown to trigger the expression of key cardiac transcription factors like GATA-4 and Nkx-2.5 in P19 cells, leading to the appearance of cardiac-specific transcripts (α-MHC and MLC-2v) in the absence of differentiation-inducing agents. This suggests a role for dynorphins in the intrinsic signaling pathways that govern cardiac development and differentiation oup.com.

Table 2: Dynorphin B's Role in Cardiomyocyte Differentiation Gene Expression

| Condition | Gene Expression | Outcome | Citation |

| Dynorphin B (in absence of DMSO) | GATA-4 | Triggered | oup.com |

| Dynorphin B (in absence of DMSO) | Nkx-2.5 | Triggered | oup.com |

| Dynorphin B (in absence of DMSO) | α-MHC | Appeared | oup.com |

| Dynorphin B (in absence of DMSO) | MLC-2v | Appeared | oup.com |

Neurotoxicity and Neuroprotection

The role of dynorphins in the central nervous system extends to their potential neurotoxic or neuroprotective effects, primarily mediated through their interaction with opioid receptors.

Differential Toxicity of Dynorphin Fragments

The literature reviewed does not provide specific comparative data on the differential toxicity of Dynorphin (1-11) versus other dynorphin fragments. While dynorphins are known to exert various effects, including non-opioid actions through direct interaction with receptors such as NMDA receptors, detailed studies comparing the toxicity profiles of specific dynorphin fragments, particularly highlighting the non-toxicity of Dynorphin (1-11) in contrast to others, were not found within the scope of this review.

KOR-Mediated Neuroprotective Effects

Dynorphins, acting through the kappa opioid receptor (KOR), have demonstrated neuroprotective roles in animal models. Dynorphins are implicated as endogenous anticonvulsants in the context of epileptogenesis and epilepsy, exerting their effects via KOR activation researchgate.netnih.gov. This anticonvulsant action can be considered a form of neuroprotection by mitigating the damaging effects of excessive neuronal excitability and seizures. While the precise mechanisms of neuroprotection are complex and may involve multiple pathways, the KOR-mediated anticonvulsant activity highlights a significant neuroprotective function of dynorphins in the central nervous system researchgate.net.

Compound Names

Dynorphin (1-11)

Dynorphin A

Dynorphin A (1-17)

Dynorphin A (1-13)

Dynorphin B

Dynorphin B (1-11)

Dynorphin B (1-13)

Dynorphin B (1-17)

α-Neoendorphin

Met-enkephalin

Leu-enkephalin

Big Dynorphin

Leumorphin

Pathophysiological Roles of Dynorphin 1 11 Systems in Preclinical Disease Models

Neurological Disorders

Dynorphin (B1627789) systems have been implicated in the pathogenesis of several neurological conditions, with preclinical studies highlighting their influence on seizure activity and injury progression.

Dynorphins are endogenous opioid peptides known to modulate neuronal excitability through KOR activation embopress.org. In preclinical models of temporal lobe epilepsy (TLE), dynorphin levels have been observed to be reduced in the epileptogenic focus, potentially facilitating neuronal hyperexcitability embopress.orgfrontiersin.org. Conversely, KOR activation has demonstrated anticonvulsant effects, suggesting dynorphins act as endogenous suppressors of seizures embopress.orgfrontiersin.org. Gene therapy approaches aimed at replenishing dynorphin in animal models of TLE have shown promise in suppressing seizures and preventing cognitive decline nih.govnih.gov. In human hippocampal slices from epilepsy surgery, dynorphins have also been shown to suppress seizure-like activity, indicating a strong potential for clinical translation embopress.orgnih.gov. Genetic studies in mice and humans have further linked reduced dynorphin levels, due to prodynorphin gene polymorphisms, to an increased susceptibility to epilepsy frontiersin.org.

Dynorphins have been implicated in the secondary injury processes following TBI and SCI nih.govnih.gov. Following nerve injury, dynorphin immunoreactivity and preprodynorphin gene expression are significantly increased in the spinal cord nih.govimrpress.com. Intrathecal dynorphin administration in animal models can induce a range of pathologies, including motor dysfunction and neurodegeneration, effects that are often mediated by NMDA receptors nih.gov. Dynorphin A, in particular, has been suggested to contribute to tissue injury and cell death, potentially exacerbating the severity of traumatic injuries to the brain and spinal cord through both opioid and non-opioid mechanisms nih.gov. Studies using opioid and KOR-selective antagonists have indicated that endogenous dynorphins contribute to secondary central nervous system injury nih.gov. Research has also explored the lateralized response of dynorphin A levels following TBI, suggesting a role in the differential effects of left and right brain injuries on lateralized brain functions nih.gov.

Psychiatric Disorders

The dynorphin/KOR system is deeply involved in the neurobiology of psychiatric disorders, particularly in the context of stress, mood regulation, and addiction. Dysregulation of this system is linked to negative affective states and maladaptive behaviors.

The dynorphin/KOR system is a critical player in the development and maintenance of substance use disorders and addiction. Preclinical research consistently points to its role in mediating negative affective states, stress reactivity, and the dysregulation of reward circuitry associated with drug use nih.govresearchgate.netfrontiersin.orgnih.govcij.gob.mxnih.govnih.gov.

Chronic exposure to drugs of abuse, such as cocaine, alcohol, and opioids, leads to significant neuroadaptations within the brain's reward circuitry, often involving the dynorphin/KOR system nih.govfrontiersin.orgcij.gob.mxnih.govnih.govnih.govresearchgate.netbiorxiv.org. Stressful experiences can trigger dynorphin release, activating KORs and contributing to negative affective states, which in turn can drive drug-seeking behavior and relapse nih.govfrontiersin.orgcij.gob.mxnih.gov. The dynorphin/KOR system is often described as an "anti-reward" system, counteracting the positive reinforcing effects of drugs by inducing dysphoria and aversion researchgate.netfrontiersin.orgcij.gob.mxnih.govnih.govfrontiersin.org. Preclinical studies indicate that KOR activation can decrease intracranial self-stimulation thresholds, suggesting anhedonia or depressive-like behaviors frontiersin.org.

The nucleus accumbens (NAc) and the ventral tegmental area (VTA) are central components of the mesolimbic dopamine (B1211576) system, which is heavily modulated by dynorphin nih.govfrontiersin.orgnih.govbiorxiv.orgfrontiersin.orgnih.govfrontiersin.org. Dynorphin, acting via KORs, exerts inhibitory control over dopamine (DA) signaling in these key reward areas frontiersin.orgnih.govfrontiersin.orgnih.gov. KOR activation in the NAc and VTA leads to decreased DA release in the NAc, contributing to the dysphoric and aversive effects associated with KOR activation frontiersin.orgfrontiersin.orgnih.gov. Preclinical studies demonstrate that chronic drug use, such as cocaine and heroin self-administration, increases dynorphin levels and KOR activation in these regions frontiersin.orgnih.govbiorxiv.org. This hyperactivity of the dynorphin/KOR system in the NAc is hypothesized to mediate the negative motivational effects observed during drug withdrawal, contributing to dysphoria and stress reactivity frontiersin.orgcij.gob.mxnih.gov. Furthermore, KOR activation has been shown to antagonize the reinforcing effects of drugs of abuse, potentially by inducing aversive states nih.govresearchgate.net.

Advanced Research Methodologies for Studying Dynorphin 1 11

In Vitro and Ex Vivo Pharmacological Assays

A variety of in vitro and ex vivo assays are employed to characterize the pharmacological profile of Dynorphin (B1627789) (1-11) and its analogs. These assays assess binding affinity, functional potency, and efficacy at opioid receptors.

Receptor binding studies are fundamental in determining the affinity of Dynorphin (1-11) for different opioid receptor subtypes. These assays typically use radiolabeled ligands to compete with the unlabeled peptide for binding to receptors in brain membrane preparations or cells expressing specific opioid receptors. The affinity is commonly expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

Dynorphin A (1-11) demonstrates a high affinity for the kappa-opioid receptor (KOR), with reported Ki values as low as 0.09 nM. nih.gov Its affinity for mu-opioid (MOR) and delta-opioid (DOR) receptors is comparatively lower, highlighting its selectivity for KOR. nih.govnih.gov For instance, modifications to the C-terminus of [des-Arg7]Dynorphin A analogues can significantly impact binding affinity, with C-terminal amidation increasing the affinity for KOR by six-fold. nih.gov

Binding Affinities (Ki, nM) of Dynorphin A (1-11) and Analogs at Opioid Receptors

| Compound | KOR (κ) | MOR (μ) | DOR (δ) | Reference |

|---|---|---|---|---|

| Dynorphin A (1-11) | 0.09 | - | - | nih.gov |

| [des-Arg7]Dyn A(1-11) | 0.43 | - | - | nih.gov |

| [N-benzylTyr1]Dyn A-(1-11) | 15 | - | - | ku.edu |

Classical functional bioassays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, are used to assess the agonist or antagonist activity of Dynorphin (1-11). pnas.orgnih.gov These tissues are rich in opioid receptors (predominantly KOR in the GPI and DOR in the MVD) and respond to opioid agonists with an inhibition of electrically induced contractions. The potency of a compound is typically measured as the concentration that produces 50% of its maximal effect (IC50 or EC50).

Dynorphin peptides are extraordinarily potent in the GPI bioassay, which is a hallmark of their kappa receptor activity. caltech.edu The potency of Dynorphin fragments is influenced by their amino acid sequence, with certain residues being critical for maintaining high potency and selectivity for the dynorphin receptor. pnas.org For instance, amidation of the C-terminus of various dynorphin fragments has been shown to enhance their potencies. pnas.org

Potency of Dynorphin Fragments in the Guinea Pig Ileum Bioassay

| Peptide | IC50 (nM) | Reference |

|---|---|---|

| Dynorphin-(1-13) | 0.36 | pnas.org |

| Dynorphin-(1-12) | 0.82 | pnas.org |

| Dynorphin-(1-11) | 1.5 | pnas.org |

| Dynorphin-(1-10) | 7.7 | pnas.org |

| Dynorphin-(1-9) | 15 | pnas.org |

| Dynorphin-(1-8) | 69 | pnas.org |

| Dynorphin-(1-7) | 270 | pnas.org |

Modern cell-based assays provide a more detailed understanding of the cellular signaling pathways activated by Dynorphin (1-11). These assays are often performed in cell lines engineered to express specific opioid receptors.

cAMP Assays: Kappa opioid receptors are Gi/Go-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govfrontiersin.org Assays measuring forskolin-stimulated cAMP accumulation are commonly used to quantify the agonist efficacy and potency of Dynorphin (1-11) and its analogs. nih.govuq.edu.au For example, analogs of Dynorphin A-(1-11) have been shown to inhibit adenylyl cyclase activity in a concentration-dependent manner. nih.gov

Calcium Mobilization Assays: In cells co-expressing opioid receptors and chimeric G-proteins (like Gαqi5), receptor activation can lead to an increase in intracellular calcium levels. nih.govresearchgate.net This provides a robust and high-throughput method for assessing agonist activity. nih.gov

Dynamic Mass Redistribution (DMR): DMR is a label-free technology that measures global cellular responses induced by receptor activation. nih.govbohrium.com Agonist binding to the KOR causes a redistribution of cellular contents, which is detected as a change in the refractive index. Dynorphin A has been shown to elicit a concentration-dependent positive DMR signal in cells expressing the human kappa opioid receptor. nih.gov

Bioluminescence Resonance Energy Transfer (BRET): BRET assays are used to study protein-protein interactions. nih.govacs.org For KOR, BRET can measure the interaction between the receptor and G-proteins or β-arrestin 2. nih.govdntb.gov.ua These assays have revealed that dynorphin peptides can exhibit biased agonism, preferentially activating one signaling pathway over another. nih.gov For example, Dynorphin A (1-11) has been shown to have a high degree of G-protein bias. researchgate.net

Functional Potency (pEC50) of Dynorphin A in Various Cell-Based Assays

| Assay | Cell Line | pEC50 | Reference |

|---|---|---|---|

| Calcium Mobilization | CHO-hKOR | 9.46 | nih.gov |

| DMR | CHO-hKOR | 9.15 | nih.gov |

| BRET (G-protein) | SH-SY5Y-hKOR | 8.21 | nih.gov |

| BRET (β-arrestin 2) | SH-SY5Y-hKOR | 7.74 | nih.gov |

Structural Biology Techniques

Structural biology techniques provide atomic-level insights into the conformation of Dynorphin (1-11) and its interaction with opioid receptors.

NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides and proteins in solution. nih.gov For Dynorphin peptides, NMR has been used to determine their solution structures and to study their conformations when bound to opioid receptors. nih.govnih.gov These studies have revealed that the N-terminal "message" sequence (YGGF) is typically flexible, while the C-terminal "address" sequence can adopt a more defined helical structure. nih.govrcsb.org For example, the structure of dynorphin (1-13) bound to the human KOR showed a helical turn in the central part of the peptide. rcsb.org

X-ray crystallography has been instrumental in determining the three-dimensional structures of all three main opioid receptors (mu, delta, and kappa). nih.govnih.gov While obtaining a crystal structure of a receptor in complex with a flexible peptide like Dynorphin (1-11) is challenging, the existing structures of KOR bound to other ligands have provided a valuable framework for understanding the binding pocket. nih.gov These structures, in combination with computational modeling, have helped to build models of how dynorphin peptides interact with the KOR, providing insights into the molecular basis of their high affinity and selectivity. nih.gov Advances in protein engineering and crystallization techniques continue to bring the goal of visualizing the Dynorphin-KOR complex at high resolution closer to reality.

Genetic Manipulation in Animal Models

Genetic manipulation in animal models has been instrumental in elucidating the physiological and behavioral roles of Dynorphin (1-11) and its precursor, prodynorphin. By selectively deleting the genes for either the peptide precursor or its receptors, researchers can observe the resulting phenotypic changes and infer the functions of the dynorphin system.

Prodynorphin-Deficient Mouse Models

Prodynorphin (Pdyn)-deficient mice, often referred to as knockout (KO) mice, are generated by targeted deletion of the Pdyn gene, which encodes the precursor protein for all dynorphin peptides, including Dynorphin A, Dynorphin B, and α-neoendorphin. oup.com These models have been crucial in understanding the endogenous role of the dynorphin system.

Studies using Pdyn KO mice have revealed the involvement of dynorphin in a variety of physiological processes. For instance, these mice have been instrumental in investigating the role of dynorphin in pain modulation, addiction, and emotional behavior. uq.edu.aunih.gov Research has shown that in models of chronic inflammatory pain, Pdyn KO mice exhibit enhanced pain sensitization, suggesting an antinociceptive role for endogenous dynorphins in this context. nih.gov Conversely, in neuropathic pain models, the absence of dynorphin leads to a reduction in pain behaviors, indicating a pronociceptive function under these conditions. uq.edu.aunih.gov

In the context of addiction and reward, Pdyn-deficient mice have demonstrated altered responses to drugs of abuse. These models have helped to clarify the role of the dynorphin/kappa-opioid receptor (KOR) system in the negative affective states associated with drug withdrawal. frontiersin.org Furthermore, investigations into anxiety-related behaviors in Pdyn KO mice have suggested that endogenous dynorphins can have anxiogenic (anxiety-producing) effects, as their absence often leads to a less anxious phenotype in behavioral tests. plos.org

The table below summarizes key findings from studies utilizing prodynorphin-deficient mouse models relevant to the broader dynorphin system.

| Research Area | Key Findings in Prodynorphin KO Mice | Implication for Dynorphin System Function |

| Pain Perception | Enhanced inflammatory pain; Reduced neuropathic pain. uq.edu.aunih.gov | Dual role in pain modulation, being both antinociceptive and pronociceptive depending on the pain state. uq.edu.aunih.gov |

| Addiction | Altered responses to drugs of abuse; modulation of withdrawal symptoms. frontiersin.org | Involvement in the negative reinforcement pathways of addiction. frontiersin.org |

| Anxiety | Reduced anxiety-like behaviors. plos.org | Endogenous dynorphins can mediate anxiety and stress responses. plos.org |

| Fear Memory | Enhanced amygdala-mediated cued fear. eneuro.org | Role in the modulation of fear and aversive learning. eneuro.org |

Opioid Receptor-Deficient Mouse Models

To dissect the specific pathways through which dynorphins exert their effects, researchers utilize mouse models with targeted deletions of the genes encoding the different opioid receptors: mu (μ), delta (δ), and kappa (κ). Since dynorphin peptides, including Dynorphin (1-11), exhibit the highest affinity for the KOR, KOR knockout mice are particularly valuable in studying the physiological functions mediated by this specific interaction. nih.gov

Studies using KOR knockout (KOR-KO) mice have demonstrated that many of the effects observed in Pdyn KO mice are indeed mediated through the KOR. For example, the role of the dynorphin system in mediating the aversive and dysphoric aspects of stress and drug withdrawal is largely absent in KOR-KO mice. nih.gov This indicates that the KOR is the primary receptor for these actions of dynorphin.

Interestingly, research has shown that dynorphin peptides can also interact with other opioid receptors, albeit with lower affinity. nih.gov Studies in mu-opioid receptor knockout (MOR-KO) and delta-opioid receptor knockout (DOR-KO) mice have helped to elucidate these non-KOR-mediated effects. For example, some residual G protein signaling in response to dynorphin peptides has been observed in striatal membranes from KOR-KO mice, suggesting activation of other receptors. nih.gov Furthermore, studies in MOR-KO mice show that dynorphin peptides retain significant potency and efficacy, indicating that their effects are not solely dependent on the mu receptor in certain contexts. nih.gov DOR-knockout mice have been used to show that dynorphin peptides can also bind to and signal through delta receptors. guidetopharmacology.org

The following table provides a summary of findings from studies on opioid receptor-deficient mouse models.

| Receptor Knockout Model | Observed Phenotype/Finding Related to Dynorphin | Inferred Role of the Receptor in Dynorphin Signaling |

| Kappa-Opioid Receptor (KOR) KO | Attenuation of stress-induced aversion and drug withdrawal symptoms. nih.gov | Primary mediator of the aversive and dysphoric effects of dynorphins. nih.gov |

| Mu-Opioid Receptor (MOR) KO | Dynorphin peptides retain significant signaling capacity in striatal membranes. nih.gov | Dynorphin's actions in the striatum are not solely dependent on MOR activation. nih.gov |

| Delta-Opioid Receptor (DOR) KO | Dynorphin-(1-11) shows binding affinity for the delta receptor. guidetopharmacology.org | The delta receptor is a potential, though lower affinity, target for dynorphin peptides. |

Analytical Chemistry and Proteomics Approaches

Advanced analytical techniques are essential for the detailed study of Dynorphin (1-11) in biological systems. These methods allow for the precise measurement of its concentration, the identification of its metabolic products, and the elucidation of its degradation pathways.

Microdialysis for Endogenous Peptide Profiling

In vivo microdialysis is a powerful technique used to sample the extracellular fluid of specific brain regions in awake, freely moving animals. nih.gov This method allows for the collection of endogenous neuropeptides, including Dynorphin (1-11), from their native environment, providing a dynamic profile of their release. nih.gov

The procedure involves the stereotaxic implantation of a microdialysis probe into a target brain area. nih.gov The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped. nih.gov Small molecules and peptides in the extracellular space diffuse across the membrane into the perfusate, which is then collected in fractions for subsequent analysis. nih.gov

Coupling microdialysis with highly sensitive analytical methods like mass spectrometry has enabled the detection and quantification of low concentrations of endogenous opioid peptides. nih.govacs.org This combination is crucial for studying the dynamic changes in Dynorphin (1-11) levels in response to various stimuli, such as stress or drug administration. nih.gov Challenges in this methodology include the rapid degradation of peptides in the collected samples, which can be mitigated by the addition of acid to the collection vials to stabilize the peptides. nih.govacs.org

Mass Spectrometry (e.g., MALDI Imaging MS) for Biotransformation Analysis

Mass spectrometry (MS) is a cornerstone of neuropeptide research, offering high sensitivity and specificity for the identification and quantification of peptides and their metabolites. csuohio.edu Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a particularly innovative application that allows for the visualization of the spatial distribution of molecules directly in tissue sections.

In the context of Dynorphin (1-11) research, MALDI Imaging MS can be used to map the distribution of the peptide and its biotransformation products within different brain regions. This technique provides valuable insights into where the peptide is processed and degraded. For example, studies have used MALDI Imaging MS to analyze the region-specific conversion of dynorphin peptides, demonstrating that different fragments are produced in different anatomical locations.

The process involves coating a thin tissue section with a matrix that absorbs energy from a laser. The laser is fired at discrete spots across the tissue, causing the desorption and ionization of the molecules in that area. The mass-to-charge ratio of these ions is then measured, generating a mass spectrum for each spot. By compiling the spectra from all spots, a molecular image of the tissue section is created, showing the distribution of specific peptides.

Enzyme Inhibitor Studies for Degradation Pathways

Understanding the enzymatic degradation of Dynorphin (1-11) is crucial for comprehending its biological activity and duration of action. Enzyme inhibitor studies are a key pharmacological approach to identify the specific proteases responsible for its breakdown. umich.edu

In these studies, brain tissue homogenates or slices are incubated with Dynorphin (1-11) in the presence and absence of various protease inhibitors. umich.edu The resulting peptide fragments are then analyzed, typically by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, to determine which enzymatic pathways have been blocked. umich.edu

For example, inhibitors of aminopeptidases can be used to investigate the cleavage of the N-terminal tyrosine residue, a critical step in the inactivation of opioid peptides. umich.edu Similarly, inhibitors of other proteases, such as neprilysin, can reveal their role in the internal cleavage of the peptide chain. By using a panel of inhibitors with different specificities, a comprehensive picture of the degradation cascade of Dynorphin (1-11) can be constructed.

The table below provides examples of enzyme inhibitors and their targets relevant to the study of dynorphin degradation.

| Enzyme Inhibitor | Target Enzyme(s) | Effect on Dynorphin Degradation |

| Opiorphin | Aminopeptidase (B13392206) N, Neprilysin | Inhibits the removal of the N-terminal tyrosine and internal cleavage. |

| Phosphoramidon | Neprilysin | Blocks cleavage at specific internal sites. |

| N-ethylmaleimide (NEM) | Cysteine proteases ed.ac.uk | General inhibition of degradation by cysteine proteases. ed.ac.uk |

Q & A

Basic: What experimental methodologies are recommended to investigate Dynorphin (1-11)'s κ-opioid receptor binding affinity?

To assess Dynorphin (1-11)'s binding affinity (Ki = 0.13 nM ), use competitive receptor binding assays with radiolabeled ligands (e.g., [³H]-U69,593). Key steps include:

- Tissue preparation : Isolate κ-opioid receptor-rich brain regions (e.g., striatum) from animal models.

- Incubation : Co-incubate tissue homogenates with Dynorphin (1-11) and a radioligand.

- Data normalization : Calculate IC₅₀ values using nonlinear regression and convert to Ki via Cheng-Prusoff equation.

- Controls : Include nonspecific binding wells with excess unlabeled ligand. Validate with known agonists/antagonists.

Basic: How should researchers design in vivo studies to evaluate Dynorphin (1-11)'s analgesic effects?

Adopt a dose-response framework in rodent models (e.g., tail-flick test):

- Variables : Administer Dynorphin (1-11) intrathecally at 0.1–10 nmol doses ; measure latency to pain response.

- Controls : Use saline (negative) and morphine (positive).

- Blinding : Randomize treatment groups and blind experimenters to doses.

- Ethics : Follow IACUC guidelines for humane endpoints .

Advanced: How can contradictory data on Dynorphin (1-11)'s receptor selectivity be resolved?

Conflicting reports on κ vs. μ/δ-opioid cross-reactivity require:

- Systematic receptor profiling : Use transfected cell lines expressing individual opioid receptors .

- Functional assays : Compare cAMP inhibition (κ-specific) vs. β-arrestin recruitment (μ/δ).

- Tissue specificity : Test in peripheral vs. CNS tissues to contextualize physiological relevance .

Advanced: What strategies address Dynorphin (1-11)'s instability in pharmacokinetic studies?

The peptide’s short half-life necessitates:

- Stabilization : Add protease inhibitors (e.g., bestatin) to plasma samples.

- Analytical methods : Use LC-MS/MS with deuterated internal standards for quantification.

- Delivery systems : Test lipid nanoparticles or PEGylation to enhance bioavailability .

Basic: Which analytical techniques validate Dynorphin (1-11)'s purity and structural integrity?

- HPLC : Use C18 columns with UV detection (220 nm) to assess purity (>95% ).

- Mass spectrometry : Confirm molecular weight (MW = 1315.5 Da) via MALDI-TOF.

- Circular dichroism : Verify secondary structure in aqueous vs. membrane-mimetic environments .

Advanced: How can behavioral findings on Dynorphin (1-11) be reconciled with molecular signaling data?

Discrepancies between analgesic efficacy and downstream signaling (e.g., pERK modulation) may arise from:

- Temporal resolution : Collect time-course data post-administration.

- Region-specific effects : Use microdialysis or brain slice electrophysiology to map neuronal activity .

- Sex differences : Include male and female cohorts, as κ-opioid responses vary hormonally .

Basic: What ethical considerations apply to human studies involving Dynorphin (1-11) analogs?

For clinical translation:

- Informed consent : Disclose risks of dysphoria (common with κ-agonists).

- Safety monitoring : Predefine criteria to halt trials if severe side effects emerge.

- Data sharing : Publish negative results to avoid publication bias .

Advanced: What computational approaches predict Dynorphin (1-11)'s interactions with receptor variants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.